molecular formula C23H22N4O2 B4999063 N,N'-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide

N,N'-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide

Cat. No.: B4999063
M. Wt: 386.4 g/mol
InChI Key: YPOFUIPXABOKQB-UHFFFAOYSA-N
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Description

N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide is an organic compound with a complex structure that includes both aromatic and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide typically involves the reaction of 4-methylphenylamine with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 4-methylphenylamine is reacted with phenylhydrazine in a solvent such as ethanol.

    Step 2: The mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours.

    Step 3: The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide follows similar steps but with larger quantities of reactants and more efficient purification methods. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methylphenyl)thiourea
  • N,N’-bis(4-methylphenyl)propanediamide
  • 4-Methyl-N-[4-(methylsulfonyl)phenyl]benzenemethanamine

Uniqueness

N,N’-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N'-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-8-12-18(13-9-16)24-22(28)21(27-26-20-6-4-3-5-7-20)23(29)25-19-14-10-17(2)11-15-19/h3-15,26H,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOFUIPXABOKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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